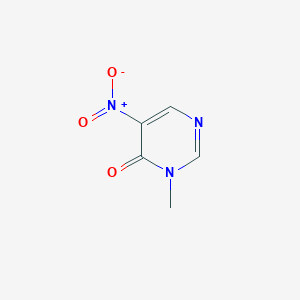
4(3H)-Pyrimidinone, 3-methyl-5-nitro-
Descripción general
Descripción
4(3H)-Pyrimidinone, 3-methyl-5-nitro- is a heterocyclic compound with the chemical formula C10H10N4O3 . It belongs to the class of 1,2,4-triazole-containing scaffolds . These scaffolds are found in various pharmaceuticals and biologically important compounds used in drug discovery studies against cancer cells, microbes, and other diseases in the human body .
Synthesis Analysis
Several synthetic methods have been reported for accessing 1,2,4-triazole-containing scaffolds. One notable approach involves using 3-amino-1,2,4-triazole as a key building block. Researchers have developed efficient methodologies to synthesize these privileged scaffolds, which are crucial for discovering new drug candidates .
Molecular Structure Analysis
The molecular structure of 4(3H)-Pyrimidinone, 3-methyl-5-nitro- consists of a pyrimidinone ring with a methyl group at position 3 and a nitro group at position 5. The compound’s chemical properties arise from this unique arrangement of atoms .
Chemical Reactions Analysis
While specific chemical reactions involving this compound may vary, its reactivity likely stems from the presence of the nitro group. Nitro groups can participate in substitution reactions, reduction processes, and other transformations. Further investigation is needed to explore its reactivity in detail .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
4(3H)-Pyrimidinone derivatives, including 3-methyl-5-nitro variants, are significant due to their broad synthetic applications and bioavailability in medicinal and pharmaceutical industries. These compounds are central to the development of various bioactive molecules through complex synthesis pathways involving hybrid catalysts. Hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents, have been employed to synthesize substituted pyranopyrimidine scaffolds through one-pot multicomponent reactions. These synthesis pathways emphasize the importance of 4(3H)-Pyrimidinone derivatives in creating lead molecules for further research and potential therapeutic applications (Parmar, Vala, & Patel, 2023).
Pharmacological Effects
Pyrimidines, including 4(3H)-Pyrimidinone derivatives, are known for their wide range of pharmacological effects. These include antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties. Recent research developments have highlighted the synthesis of pyrimidine derivatives and their significant anti-inflammatory effects, which are attributed to their inhibitory response against vital inflammatory mediators. This emphasizes the potential of 4(3H)-Pyrimidinone derivatives in developing new anti-inflammatory agents with enhanced activities and minimal toxicity (Rashid et al., 2021).
Environmental and Material Applications
Apart from their biological and medicinal significance, 4(3H)-Pyrimidinone derivatives also find applications in environmental and material sciences. For example, certain pyrimidinone derivatives have been investigated for their potential as high-energetic materials, demonstrating the versatility of these compounds beyond pharmaceutical applications. Research in this area focuses on understanding the crystal structure, thermolysis, and practical applications of these compounds, highlighting their potential in various industrial and technological applications (Singh & Felix, 2003).
Propiedades
IUPAC Name |
3-methyl-5-nitropyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c1-7-3-6-2-4(5(7)9)8(10)11/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMZTMBPQCSMLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C(C1=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473988 | |
| Record name | 4(3H)-Pyrimidinone, 3-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4(3H)-Pyrimidinone, 3-methyl-5-nitro- | |
CAS RN |
17758-33-7 | |
| Record name | 4(3H)-Pyrimidinone, 3-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




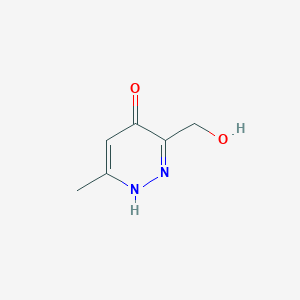
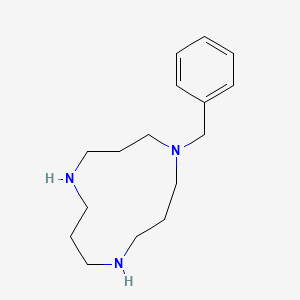
![1-[(2R,3R,4S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B3048556.png)


![6-Bromo-2-phenyloxazolo[4,5-b]pyridine](/img/structure/B3048559.png)
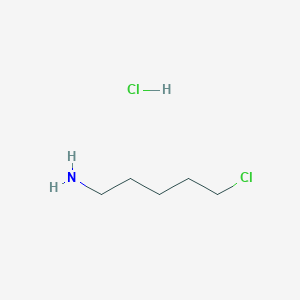
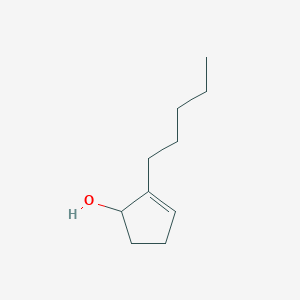

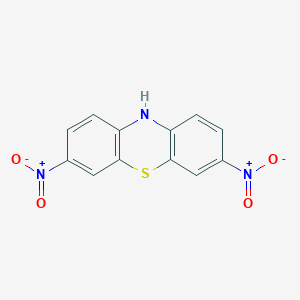


![Benzenethiol, 4-[[4-(phenylethynyl)phenyl]ethynyl]-](/img/structure/B3048571.png)